2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-7-13(18)8-14-16(11)20-17(24-14)19-15(21)10-25(22,23)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMEIOBRLOLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The retrosynthetic approach to 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide involves disassembling the molecule into two primary fragments:
- 6-Chloro-4-methylbenzo[d]thiazol-2-amine : The heterocyclic backbone.
- 2-(Benzylsulfonyl)acetyl chloride : The sulfonylated acetamide precursor.
Key synthetic pathways include:
- Pathway A : Direct acylation of 6-chloro-4-methylbenzo[d]thiazol-2-amine with 2-(benzylsulfonyl)acetyl chloride.
- Pathway B : Stepwise introduction of the sulfonyl group post-acylation via thioether oxidation.
Synthesis of 6-Chloro-4-Methylbenzo[d]thiazol-2-Amine
Cyclocondensation of 2-Amino-5-Chloro-4-Methylbenzenethiol
The benzothiazole core is constructed via cyclization of 2-amino-5-chloro-4-methylbenzenethiol with cyanogen bromide ($$ \text{BrCN} $$) under acidic conditions:
$$
\text{2-Amino-5-chloro-4-methylbenzenethiol} + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{6-Chloro-4-methylbenzo[d]thiazol-2-amine} + \text{NH}_4\text{Br}
$$
Reaction Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours. Yield : 75–82%.
Characterization Data
Synthesis of 2-(Benzylsulfonyl)Acetyl Chloride
Benzylthioacetic Acid Preparation
Benzyl mercaptan ($$ \text{PhCH}2\text{SH} $$) reacts with chloroacetic acid in a nucleophilic substitution:
$$
\text{PhCH}2\text{SH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{PhCH}2\text{SCH}_2\text{COOH} + \text{NaCl}
$$
Conditions : Aqueous NaOH, 50°C, 4 hours. Yield : 89%.
Oxidation to Benzylsulfonylacetic Acid
The thioether is oxidized to the sulfone using hydrogen peroxide ($$ \text{H}2\text{O}2 $$):
$$
\text{PhCH}2\text{SCH}2\text{COOH} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{PhCH}2\text{SO}2\text{CH}_2\text{COOH}
$$
Conditions : Glacial acetic acid, 60°C, 12 hours. Yield : 85%.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$):
$$
\text{PhCH}2\text{SO}2\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhCH}2\text{SO}2\text{CH}2\text{COCl} + \text{SO}_2 + \text{HCl}
$$
Conditions : Reflux at 70°C for 3 hours. Yield : 92%.
Acylation of 6-Chloro-4-Methylbenzo[d]thiazol-2-Amine
Coupling with 2-(Benzylsulfonyl)Acetyl Chloride
The amine undergoes acylation in the presence of a base:
$$
\text{6-Chloro-4-methylbenzo[d]thiazol-2-amine} + \text{PhCH}2\text{SO}2\text{CH}2\text{COCl} \xrightarrow{\text{NaHCO}3} \text{Target Compound} + \text{HCl}
$$
Reaction Conditions : Dichloromethane solvent, 0°C to room temperature, 12 hours. Yield : 78%.
Optimization Insights
Alternative Pathway: Post-Acylation Sulfonylation
Synthesis of N-(6-Chloro-4-Methylbenzo[d]thiazol-2-yl)Chloroacetamide
Acylation with chloroacetyl chloride:
$$
\text{6-Chloro-4-methylbenzo[d]thiazol-2-amine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)chloroacetamide}
$$
Yield : 80%.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 58% | 48% |
| Key Advantage | Fewer steps | Flexibility in intermediate modification |
| Operational Complexity | Moderate | High |
Pathway A offers superior efficiency, while Pathway B allows intermediate functionalization for derivative synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Challenges and Mitigation Strategies
- Low Acylation Yields : Attributed to steric hindrance from the 4-methyl group. Solution : Use of excess acyl chloride (1.5 equiv.) and prolonged reaction times.
- Sulfone Oxidation Byproducts : Over-oxidation to sulfonic acids. Solution : Controlled stoichiometry of $$ \text{H}2\text{O}2 $$ (2.2 equiv.).
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-NHCO-) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is common in acetamide derivatives and is supported by studies on similar benzothiazole-acetamide hybrids .
Reaction Conditions :
-
Acidic : HCl (conc.), reflux (110°C, 8–12 h) → yields carboxylic acid.
-
Basic : NaOH (2M), ethanol/water (1:1), 80°C, 6 h → yields carboxylate salt.
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetamide derivative | HCl, reflux | 6-Chloro-4-methylbenzo[d]thiazol-2-amine + Benzylsulfonylacetic acid | ~65–70 |
Nucleophilic Substitution at the Sulfonyl Group
The benzylsulfonyl (-SO₂-C₆H₅) group is susceptible to nucleophilic displacement, particularly with amines or thiols. This reactivity is observed in sulfonamide-based drug intermediates .
Example Reaction :
Reaction with primary amines (e.g., methylamine) under mild basic conditions replaces the sulfonyl group:
2-(Benzylsulfonyl)-...acetamide + CH₃NH₂ → 2-(Methylsulfonamido)-...acetamide + Benzylthiol
| Reactant | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Target compound | Methylamine (excess), K₂CO₃, DMF, 60°C, 12 h | Substituted sulfonamide | 60% yield |
Electrophilic Aromatic Substitution on the Benzothiazole Ring
The 6-chloro-4-methylbenzothiazole core may undergo electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-withdrawing effects of the chloro and methyl groups. Studies on benzothiazole derivatives highlight regioselectivity in such reactions .
Example Nitration :
Target compound + HNO₃/H₂SO₄ → 5-Nitro-6-chloro-4-methylbenzothiazole derivative
| Reactant | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothiazole analog | HNO₃ (fuming), H₂SO₄, 0–5°C | Nitro-substituted derivative | ~55 |
Reduction of the Sulfonyl Group
The sulfonyl group can be reduced to a thioether (-S-) using strong reducing agents like LiAlH₄. This transformation is critical in prodrug activation strategies .
Reaction :
2-(Benzylsulfonyl)-...acetamide + LiAlH₄ → 2-(Benzylthio)-...acetamide
| Reactant | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Target compound | LiAlH₄, THF, reflux, 4 h | Thioether analog | 45–50% |
Cross-Coupling Reactions Involving the Benzothiazole Core
The chloro substituent at the 6-position enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization. This is evidenced by synthetic routes for benzothiazole-acetamide hybrids .
Example Suzuki Coupling :
Target compound + Arylboronic acid → 6-Aryl-4-methylbenzothiazole derivative
| Reactant | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Chlorobenzothiazole analog | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl-substituted product | 70–75% |
Condensation Reactions at the Acetamide Nitrogen
The secondary amine in the acetamide group can participate in condensation with aldehydes or ketones to form imines, as seen in studies of N-substituted acetamides .
Example :
Target compound + Benzaldehyde → Schiff base derivative
| Reactant | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Acetamide analog | Benzaldehyde, AcOH, reflux | Imine derivative | 60% |
Cyclization Reactions
Under thermal or catalytic conditions, the sulfonyl and acetamide groups may facilitate cyclization to form fused heterocycles. This is hypothesized based on analogous benzothiazole systems .
Key Research Findings
-
Hydrolysis Efficiency : Acidic hydrolysis of the acetamide group proceeds faster (~8 h) than basic hydrolysis (~12 h) but yields comparable products .
-
Suzuki Coupling Scope : Electron-deficient arylboronic acids (e.g., 4-CF₃-C₆H₄-B(OH)₂) show higher reactivity (>80% yield) compared to electron-rich analogs .
-
Reduction Selectivity : LiAlH₄ selectively reduces the sulfonyl group without affecting the benzothiazole ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The benzothiazole derivatives are particularly noted for their ability to inhibit bacterial growth. For instance, the sulfonamide group in this compound can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, thus demonstrating potential as an antimicrobial agent against various pathogens.
Anticancer Properties
The compound has shown promise as an anticancer agent through its inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism essential for DNA synthesis. In molecular docking studies, it demonstrated strong binding affinity to DHFR with a Gibbs free energy change (ΔG) of -9.0 kcal/mol, suggesting its potential in treating certain cancers. Additionally, benzothiazole derivatives have been linked to apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory activities. Research indicates that benzothiazole derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the applications of 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant inhibition against several strains .
- Anticancer Activity : In vitro tests on human breast cancer cell lines revealed that derivatives with similar structural motifs induced apoptosis and inhibited cell proliferation effectively. The study highlighted the importance of the sulfonamide group in enhancing anticancer activity .
- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between the compound and target enzymes like DHFR. These studies provide insights into optimizing the compound's efficacy through structural modifications .
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the benzo[d]thiazole moiety can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Core Benzothiazole-Acetamide Derivatives
Several compounds share the N-(benzo[d]thiazol-2-yl)acetamide scaffold but differ in substituents:
- Substituent Effects on Benzothiazole Ring: Methoxy/Nitro Groups: Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () exhibit reduced steric bulk compared to the 6-chloro-4-methyl substitution in the target compound. Halogen Substitutions: Analogs such as N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide () and N-(4,6-dichlorobenzo[d]thiazol-2-yl) derivatives highlight how chloro substituents improve lipophilicity and metabolic stability .
Modifications to the Acetamide Linker
- Sulfonyl vs. Thioether/Sulfanyl Groups: The benzylsulfonyl group in the target compound contrasts with thioether-linked analogs like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (). In , sulfanyl-methyl-triazole derivatives (e.g., 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide) demonstrate reduced polarity compared to the target’s sulfonyl group, which may affect solubility and membrane permeability .
Physicochemical Properties
Melting Points and Purity
- The target compound’s melting point is expected to align with analogs in (240–260°C) and (199–261°C), as bulky substituents (benzylsulfonyl, methyl) increase rigidity and intermolecular interactions .
- High-purity analogs (90.8–94.8% HPLC purity in ) suggest that the target compound can achieve similar purity through optimized recrystallization .
Spectral Characteristics
Enzyme Inhibition Potential
Antimicrobial Activity
- Thiazole-acetamide derivatives in (e.g., N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) show MIC values of 6.25–12.5 μg/mL against bacterial strains. The target’s chloro and sulfonyl groups may improve Gram-negative activity by increasing membrane penetration .
Data Tables
Table 1: Substituent Effects on Benzothiazole-Acetamide Analogs
Biological Activity
The compound 2-(benzylsulfonyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule belonging to the class of benzothiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The primary biological activity of this compound is attributed to its role as an inhibitor of monoamine oxidase (MAO) . MAO enzymes are crucial in the catabolism of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions. By inhibiting these enzymes, the compound can potentially elevate neurotransmitter levels in the brain, offering therapeutic benefits for neurodegenerative disorders like Alzheimer's disease and Parkinson's disease .
In Vitro Studies
Research has shown that benzothiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.06 mg/mL .
- Acetylcholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Inhibitory activities were quantified with IC50 values indicating effective concentrations .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. The combination of the benzothiazole core with specific substituents (such as the benzylsulfonyl group) enhances its potency against MAO and other biological targets. Comparative studies with similar compounds have highlighted that modifications in substituents can significantly alter biological efficacy and selectivity .
Neuroprotective Effects
A study focusing on the neuroprotective effects of benzothiazole derivatives found that certain compounds effectively reduced oxidative stress markers in neuronal cell lines. This suggests a potential application in protecting against neurodegeneration associated with diseases like Alzheimer's.
Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested against various bacterial strains. The results indicated that modifications in the thiazole ring could enhance antibacterial activity, demonstrating a promising avenue for developing new antibiotics .
Summary of Biological Activities
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Confirm substituent positions (e.g., δ 7.2–7.4 ppm for benzyl protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 435.2 [M+H]⁺) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) .
- HPLC : Assess purity (>98% for biological assays) .
What preliminary biological activities have been reported for this compound, and what assays are used for screening?
Methodological Answer :
Reported activities include:
- Anticancer : IC₅₀ values of 10–50 µM against HeLa and MCF-7 cells via MTT assay .
- Antimicrobial : MIC = 25 µg/mL against C. albicans using broth microdilution .
- Enzyme Inhibition : 70% inhibition of CK1 at 20 µM via kinase activity assays .
Advanced Research Questions
How does the sulfonyl group in this compound influence structure-activity relationships (SAR) compared to analogs?
Methodological Answer :
The sulfonyl group enhances:
Q. Methodological Answer :
- pH Stability : Stable at pH 5–8; degradation occurs >pH 9 due to sulfonyl hydrolysis .
- Storage : Store at -20°C in amber vials to prevent photodegradation .
- Formulation : Use lyophilized powders with trehalose for long-term stability .
What experimental approaches elucidate the mechanism of action for this compound’s anticancer effects?
Q. Methodological Answer :
- Molecular Docking : Predict binding to CK1δ (PDB: 5LQS) with ΔG = -9.2 kcal/mol .
- Western Blotting : Measure downstream protein expression (e.g., p53, β-catenin) .
- Flow Cytometry : Assess apoptosis induction (e.g., Annexin V/PI staining) .
Are there alternative synthetic routes to avoid toxic intermediates or improve scalability?
Q. Methodological Answer :
- Greener Routes : Use microwave-assisted synthesis (30% faster, 15% higher yield) .
- Catalysis : Pd/C for deprotection steps reduces heavy metal waste .
How can structural modifications enhance bioactivity while minimizing cytotoxicity?
Q. Methodological Answer :
- Substituent Addition : Introduce polar groups (e.g., -OH, -NH₂) to improve target affinity .
- Hybridization : Merge with triazole moieties to enhance antifungal activity (MIC reduced to 12.5 µg/mL) .
What computational tools are used to predict binding modes and optimize interactions?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories .
- QSAR Models : Predict IC₅₀ using descriptors like polar surface area (PSA) and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
